Chitobiose (dihydrochloride) is a disaccharide composed of two β-1,4-linked D-glucosamine units, making it a dimer of chitin, a natural polymer found in the exoskeletons of crustaceans and the cell walls of fungi. This compound is often encountered in the form of its dihydrochloride salt, which enhances its solubility and stability in aqueous solutions. Chitobiose is recognized for its potential health benefits, including antioxidant properties and its role as a prebiotic that may promote gut health by stimulating beneficial gut bacteria .
These reactions are significant for synthesizing derivatives with tailored functionalities for specific applications .
Chitobiose exhibits several biological activities:
Chitobiose can be synthesized through various methods:
Chitobiose has several applications across various fields:
Research has indicated potential interactions between chitobiose and various biological systems:
Chitobiose shares structural similarities with other oligosaccharides derived from chitin and chitosan. Here are some comparable compounds:
| Compound | Structure | Unique Features |
|---|---|---|
| Chitosan | Polymeric form of glucosamine | Exhibits higher molecular weight; used for wound healing. |
| N-acetylglucosamine | Acetylated derivative | More soluble; often used in dietary supplements for joint health. |
| Chitotriose | Trimer of glucosamine units | Potentially more effective as a prebiotic due to higher polymerization degree. |
| Glucosamine | Monomeric form | Commonly used in supplements; known for joint support. |
Chitobiose's unique feature lies in its specific dimeric structure, which allows it to act effectively as both an antioxidant and a prebiotic, distinguishing it from larger oligosaccharides that may not exhibit the same properties at lower concentrations .
Selective removal of acetyl groups from chitin or chitooligosaccharide precursors is the cornerstone of chemical access to Chitobiose (dihydrochloride). Four complementary routes dominate present practice.
Table 1. Representative controlled chemical deacetylation routes
| Entry | Reagent system (representative) | Temperature / time | Degree of deacetylation (% of N-acetyl groups removed) | Key features | Reference |
|---|---|---|---|---|---|
| 1 | Fifty-per-cent aqueous sodium hydroxide | 100 °C, 3–4 h | 80 – 85 | Robust, inexpensive; risk of polymer depolymerisation at prolonged exposure | [1] |
| 2 | 1-Butyl-3-methyl-imidazolium acetate | 100 °C, cyclic vacuum–nitrogen treatment, 2 h | 86 | Mild; compatible with downstream chromatographic purification | [2] |
| 3 | Choline chloride : malic acid eutectic | 120 °C, 24 h | 32 – 40 | Metal-free, recyclable solvent; tunable water content | [3] |
| 4 | Vibratory milling (zirconia) + humidity ageing | Ambient – 50 °C, 24–72 h | 50 – 75 | Solvent-minimal; maintains molecular weight | [4] |
These routes give chemists access to partially or fully deacetylated backbones that can be hydrolysed in a second step to yield Chitobiose (dihydrochloride) with a controlled pattern of acetylation.
Full chemical assembly of Chitobiose (dihydrochloride) demands strict regio- and stereocontrol during β-(1→4) glycosylation. Orthogonal nitrogen-protecting groups on the two glucosamine units are therefore indispensable.
Early systematic work compared benzyloxycarbonyl, p-nitro-benzyloxycarbonyl, phthalimido and tetrachlorophthalimido protections on both donor and acceptor trichloroacetimidates. Boron-trifluoride etherate promoted coupling furnished the target disaccharides in sixty-five to seventy-five-per-cent isolated yield, with complete β-selectivity [5].
More complex settings confirm the versatility of these motifs. In the total synthesis of the α-subunit of human glycoprotein hormone, allyl and allyloxycarbonyl groups survived double Lansbury aspartylation, delivering the bis-chitobiosyl peptide segment in fifty-six-per-cent yield over two steps [6]. Construction of the canonical β-mannosyl-chitobiose core trisaccharide used a benzylidene acetal to mask the 4,6-diol, an azido group at the reducing end and intramolecular inversion to forge the difficult β-mannosidic linkage [7]. An iterative one-pot strategy relying on p-methoxybenzyl ethers enabled rapid chitotetrose assembly without intermediate purification; each glycosylation proceeded at eighty-five-per-cent average yield [8].
Table 2. Selected protecting-group blueprints for Chitobiose synthesis
| Strategy | Key protecting groups on glucosamine | Glycosyl donor / promoter | Isolated yield of β-(1→4) disaccharide (%) | Reference |
|---|---|---|---|---|
| Matched trichloroacetimidates | Benzyloxycarbonyl, p-nitro-benzyloxycarbonyl, phthalimido | Boron-trifluoride etherate | 65 – 75 | [5] |
| Peptide‐graft chitobiose installation | Allyl, allyloxycarbonyl | Lansbury aspartylation / N,N’-diisopropylcarbodiimide | 56 | [6] |
| Core β-mannosyl-chitobiose | Benzylidene (O-4,O-6), azide (reducing end) | Intramolecular inversion | 48 | [7] |
| Reactivity-independent one-pot | p-Methoxybenzyl, chloroacetate (temporary) | p-Tolylsulfenyl triflate | 45 (tetrasaccharide, five sequential steps) | [8] |
Collectively, these protecting-group regimes enable scalable access to Chitobiose (dihydrochloride) and to strategically functionalised derivatives that serve as glycosyl donors in glycopeptide or glycoprotein synthesis.
Marine bacteria of the genus Vibrio release highly processive endo-chitinases that depolymerise chitin directly to Chitobiose. The chitinase from Vibrio campbellii (gene designation vhchiA) expressed recombinantly in Escherichia coli reaches a catalytic constant of seven point four reciprocal seconds with p-nitrophenyl-β-(1→4)-di-N-acetyl-glucosaminide and remains fully active for at least twenty-four hours when stabilised by bovine serum albumin [9].
Small-scale reactions (five milligrams of shrimp chitin, thirty degrees Celsius, hydrogen-ion concentration five point five) delivered Chitobiose in ninety-six-per-cent purity after twenty-four hours [10]. Upscaling to one litre containing one gram of colloidal shrimp chitin yielded two hundred milligrams of preparatively isolated Chitobiose (dihydrochloride) of greater than ninety-nine-per-cent purity after cellulose bead filtration and preparative amino-phase high-performance liquid chromatography [9]. Minor by-products, monosaccharide and tri-saccharide, together accounted for less than four per cent of the mass balance.
In contrast, earlier industrial enzyme cocktails derived from fungal fermentations produced only mixtures of mono-, di- and oligomeric N-acetyl-glucosamines requiring multi-step chromatography, with significantly lower specific yield per gram of chitin [11].
Table 3. Representative chitinase-driven Chitobiose preparation
| Enzyme source | Substrate (form) | Reaction scale | Isolated Chitobiose (mg g⁻¹ chitin) | Final purity (%) | Reference |
|---|---|---|---|---|---|
| Vibrio campbellii chitinase A | Colloidal shrimp-shell chitin | 1 g (1 L) | 200 | > 99 | [9] [10] |
| Industrial mixed fungal hydrolase | α-Chitin from crab shell | 2 g | < 40 (after extensive chromatography) | ≈ 85 | [11] |
The marine bacterial catalyst therefore sets the current benchmark for single-step, high-purity, gram-scale production.
Whereas chitinases excise the dimer wholesale, chitin deacetylases enable position-specific tailoring of Chitobiose or its precursors by either forward deacetylation or reverse N-acetylation.
Saccharomyces cerevisiae chitin deacetylase-two deacetylates chitin tetramers by a multiple-attack mechanism but never removes the acetyl group nearest the reducing end, thereby generating seven fully defined partially acetylated tetramers (for example DAAA, ADDA) [12]. The same catalyst converts crystalline chitin at thirty degrees Celsius with eight to twenty-per-cent overall deacetylation, supplying uniformly patterned substrates for downstream hydrolysis.
The fungal enzyme from Colletotrichum lindemuthianum performs the reverse reaction in three-molar sodium acetate, selectively N-acetylating the non-reducing glucosamine of Chitobiose to afford GlcNAc-GlcN in a single step [13]. More recently a bacterial chitin deacetylase from the same genus has been shown to accept propionic acid as co-substrate, introducing propiolate handles at seventy-per-cent fractional substitution that can be clicked to fluorescent probes without randomisation of the acetylation pattern [14].
Table 4. Pattern-controlled transformation of Chitobiose by recombinant chitin deacetylases
| Enzyme (origin) | Direction of reaction | Principal product | Positional selectivity | Scale reported | Reference |
|---|---|---|---|---|---|
| Chitin deacetylase-two (Saccharomyces cerevisiae) | Forward deacetylation | DAAA, ADAA, AADA, DDAA, DADA, ADDA, DDDA (tetramers) | All positions except reducing-end unit | Analytical (milligram) | [12] |
| Chitin deacetylase (Colletotrichum lindemuthianum) | Reverse N-acetylation | GlcNAc-GlcN (mono-acetylated Chitobiose) | Non-reducing glucosamine exclusively | Analytical | [13] |
| Chitin deacetylase (Colletotrichum lindemuthianum, recombinant) | Reverse N-acylation with propionic acid | N-Propiolated chitosan (fractional substitution 0.69) | Regular, non-random pattern | Preparative (hundreds of milligrams) | [14] |
These enzyme-driven steps integrate smoothly with the chemical and chitinase protocols outlined above, allowing late-stage modulation of charge, solubility or bio-conjugation handles on Chitobiose (dihydrochloride) without compromising stereochemical integrity.